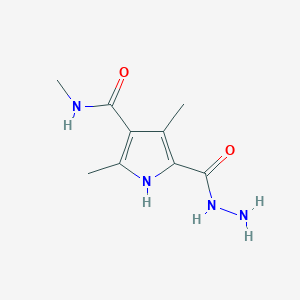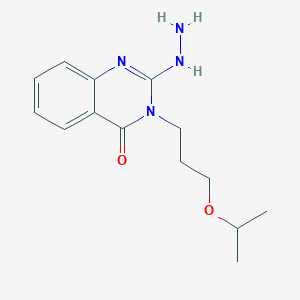
5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide, also known as CEP-26401, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to target a specific enzyme known as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair pathways.
Scientific Research Applications
Synthesis and Reactions
The synthesis and reactions involving compounds related to 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide often engage in the formation of new heterocyclic structures. For instance, the interaction of certain pyrazole and pyrimidine derivatives with hydrazine hydrate leads to the creation of novel compounds with potential biological activities. These processes are characterized by the use of various analytical techniques such as IR, MS, NMR, and elemental analysis to establish the structures of the synthesized compounds (Hassan et al., 2014), (Chumachenko et al., 2013).
Biological Activities
Cytotoxic and Antimicrobial Activities
The cytotoxic activities of new heterocyclic compounds, including derivatives of 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide, have been investigated. Some compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents. Moreover, antimicrobial studies on these compounds reveal promising activities against a range of microbial strains, suggesting their utility in developing new antimicrobial agents (Hebishy et al., 2020), (El-Salam et al., 2012).
Synthetic Methodologies
Novel Synthetic Routes
Innovative synthetic methodologies have been developed to construct complex heterocyclic frameworks starting from compounds akin to 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide. These methods often involve multicomponent reactions, cyclocondensations, and the use of green chemistry principles such as ultrasound-assisted synthesis, providing efficient and environmentally friendly approaches to the construction of biologically active heterocycles (Martinez-Ariza et al., 2014), (Eftekhari‐Sis et al., 2013).
properties
IUPAC Name |
5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-4-6(8(14)11-3)5(2)12-7(4)9(15)13-10/h12H,10H2,1-3H3,(H,11,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKVUVDOAODKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NC)C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-5-((2-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2610177.png)



![3-{3-[(3-Methylbenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2610183.png)
![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2610184.png)

![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2610186.png)

![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2610189.png)
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide](/img/structure/B2610190.png)


![7-benzyl-1,3-dimethyl-8-[(2Z)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2610199.png)